molecular formula C7H3F4NO2 B1412764 3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1806385-89-6

3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B1412764
CAS No.: 1806385-89-6
M. Wt: 209.1 g/mol
InChI Key: DZKZNWQTTCVVNA-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability and resistance to metabolic degradation. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, enzymes that are crucial for maintaining the integrity of bacterial DNA . Additionally, it has been observed to interact with bovine serum albumin and calf thymus DNA through hydrogen bonding and van der Waals forces . These interactions highlight the compound’s potential as an antimicrobial agent and its utility in studying protein-DNA interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit the m2 phenotype of macrophages, which can lead to autoimmune diseases . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by binding to key enzymes and proteins involved in these processes. The compound’s ability to modulate these cellular functions makes it a valuable tool for studying immune responses and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV by forming stable complexes through hydrogen bonding and van der Waals interactions . These interactions disrupt the normal function of these enzymes, leading to the inhibition of bacterial DNA replication and transcription. Additionally, the compound’s ability to bind to proteins such as bovine serum albumin further elucidates its mechanism of action in modulating protein function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as DNA gyrase and topoisomerase IV highlight its role in modulating DNA replication and transcription processes . Additionally, its effects on metabolic pathways can influence cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to bind to proteins such as bovine serum albumin facilitates its distribution and localization within various cellular compartments . These interactions can influence the compound’s accumulation and activity in different tissues, highlighting the importance of understanding its transport mechanisms for therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with DNA and proteins suggest its localization within the nucleus and other subcellular structures involved in DNA replication and transcription . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications compared to other similar compounds .

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-3(7(9,10)11)1-2-12-5(4)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKZNWQTTCVVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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